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Introduction
The NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS)

of transporters in Staphylococcus aureus. It plays a significant role in the development of

antibiotic resistance by actively extruding a broad range of substrates, including

fluoroquinolones (e.g., ciprofloxacin and norfloxacin), biocides, dyes, and other antimicrobial

agents from the bacterial cell.[1] This active efflux reduces the intracellular concentration of the

antimicrobial agent, allowing the bacterium to survive at higher antibiotic concentrations.

Overexpression of the norA gene is a common mechanism leading to reduced susceptibility to

these compounds. Therefore, the inhibition of the NorA efflux pump is a promising strategy to

restore the efficacy of existing antibiotics and combat multidrug resistance in S. aureus.

These application notes provide detailed protocols for the in vitro measurement of NorA efflux

pump activity, assessment of potential inhibitors, and quantification of norA gene expression.

Principle of NorA Efflux Pump Activity Assays
The in vitro assessment of NorA efflux pump activity primarily relies on two key approaches:

Substrate Accumulation and Efflux Assays: These assays utilize fluorescent dyes that are

known substrates of the NorA pump, such as ethidium bromide (EtBr) and 3,3'-

dipropyloxacarbocyanine iodide (DiOC₃). In the presence of an active efflux pump, the
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intracellular concentration of the fluorescent substrate is kept low. Inhibition of the pump

leads to an accumulation of the substrate within the bacterial cells, resulting in a measurable

increase in fluorescence. Conversely, by pre-loading the cells with the fluorescent substrate

and then energizing the pump (e.g., with glucose), the rate of efflux can be monitored by a

decrease in fluorescence over time.

Checkerboard Microdilution Assays: This method is employed to assess the synergistic

effect of a potential efflux pump inhibitor (EPI) with a known antibiotic substrate of the NorA

pump. By determining the minimum inhibitory concentration (MIC) of the antibiotic in the

presence and absence of the EPI, a fractional inhibitory concentration index (FICI) can be

calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

A significant reduction in the antibiotic's MIC in the presence of the EPI suggests inhibition of

the efflux pump.

Experimental Protocols
Ethidium Bromide (EtBr) Accumulation and Efflux Assay
This protocol describes the measurement of EtBr accumulation and efflux in S. aureus strains

to assess NorA activity and its inhibition.

Materials:

Staphylococcus aureus strains (e.g., a wild-type, a norA overexpressing strain, and a norA

deletion mutant)

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

Phosphate Buffered Saline (PBS), pH 7.4

Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water)

Glucose solution (e.g., 20% w/v in water)

Efflux Pump Inhibitor (EPI) of interest (e.g., Reserpine, Verapamil)

Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) as a positive control for efflux

inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


96-well black, clear-bottom microplates

Fluorometric microplate reader with appropriate filters (Excitation: ~530 nm, Emission: ~600

nm)

Protocol:

Part A: EtBr Accumulation Assay

Bacterial Culture Preparation: Inoculate S. aureus strains into TSB or MHB and incubate

overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh broth

and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6).

Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

Wash the cell pellet twice with PBS.

Resuspension: Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.4.

Assay Setup: In a 96-well black microplate, add the following to triplicate wells:

50 µL of the bacterial suspension

50 µL of PBS containing the test EPI at the desired concentration (or PBS for the control).

Incubate at room temperature for 10 minutes.

Initiate Accumulation: Add 100 µL of PBS containing EtBr to each well to a final concentration

of 1-2 µg/mL.

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C)

fluorometric microplate reader. Measure the fluorescence intensity every 1-2 minutes for a

total of 60 minutes.

Data Analysis: Plot the relative fluorescence units (RFU) against time. An increase in

fluorescence in the presence of the EPI compared to the control indicates inhibition of EtBr

efflux.

Part B: EtBr Efflux Assay
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Cell Loading: Prepare bacterial cells as described in Part A (steps 1-3). Resuspend the cells

in PBS containing EtBr (e.g., 1-2 µg/mL) and CCCP (a protonophore that de-energizes the

membrane, e.g., 100 µM) to maximize EtBr loading. Incubate for 30-60 minutes at 37°C.

Washing: Centrifuge the loaded cells and wash twice with ice-cold PBS to remove

extracellular EtBr.

Resuspension: Resuspend the EtBr-loaded cells in PBS.

Assay Setup: Add 100 µL of the loaded cell suspension to the wells of a 96-well black

microplate. Add the test EPI to the desired final concentration.

Initiate Efflux: Add glucose solution to a final concentration of 0.4% to energize the efflux

pumps.

Fluorescence Measurement: Immediately monitor the decrease in fluorescence over time in

a fluorometric microplate reader at 37°C.

Data Analysis: Plot the RFU against time. A slower rate of fluorescence decrease in the

presence of the EPI compared to the control indicates inhibition of EtBr efflux.

Nile Red Efflux Assay
This assay provides an alternative to EtBr, using the fluorescent dye Nile Red.

Materials:

Same as for the EtBr assay, but replace EtBr with Nile Red.

Nile Red stock solution (e.g., 1 mg/mL in DMSO).

Protocol:

Bacterial Culture and Cell Preparation: Follow the same procedure as in the EtBr assay (Part

A, steps 1-3).

Cell Loading: Resuspend the bacterial pellet in PBS containing Nile Red (e.g., final

concentration of 5-10 µM) and incubate in the dark for 30-60 minutes at 37°C to allow the
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dye to accumulate.

Washing: Centrifuge the cells and wash twice with PBS to remove excess Nile Red.

Assay Setup: Resuspend the cells in PBS and add to a 96-well black microplate. Add the

test EPI to the desired concentration.

Initiate Efflux: Add glucose to a final concentration of 0.4% to initiate efflux.

Fluorescence Measurement: Monitor the decrease in fluorescence (Excitation: ~550 nm,

Emission: ~630 nm) over time.

Data Analysis: A slower decrease in fluorescence in the presence of the EPI indicates efflux

inhibition.

Checkerboard Microdilution Assay
This assay determines the synergistic activity of a potential EPI with an antibiotic.

Materials:

Staphylococcus aureus strain of interest

Mueller-Hinton Broth (MHB)

Antibiotic stock solution (e.g., Ciprofloxacin)

EPI stock solution

96-well microplates

Spectrophotometer (for measuring OD₆₀₀) or a visual indicator of growth (e.g., resazurin)

Protocol:

Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and

then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the

assay wells.
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Plate Setup:

In a 96-well plate, serially dilute the antibiotic horizontally (e.g., along the columns).

Serially dilute the EPI vertically (e.g., down the rows).

This creates a matrix of wells with varying concentrations of both the antibiotic and the

EPI.

Include control wells with only the antibiotic, only the EPI, and no compounds (growth

control).

Inoculation: Add the prepared bacterial inoculum to each well.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Determine MIC: Determine the MIC of the antibiotic alone and in the presence of each

concentration of the EPI. The MIC is the lowest concentration that inhibits visible bacterial

growth.

Calculate Fractional Inhibitory Concentration Index (FICI):

FIC of Antibiotic (FICₐ) = MIC of antibiotic in combination / MIC of antibiotic alone

FIC of EPI (FICₑ) = MIC of EPI in combination / MIC of EPI alone

FICI = FICₐ + FICₑ

Interpret Results:

Synergy: FICI ≤ 0.5

Additive: 0.5 < FICI ≤ 1

Indifference: 1 < FICI ≤ 4

Antagonism: FICI > 4
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Quantification of norA Gene Expression by qRT-PCR
This protocol allows for the measurement of norA mRNA levels to determine if exposure to a

compound induces or represses its expression.

Materials:

Staphylococcus aureus culture

RNA extraction kit

DNase I

Reverse transcriptase and reagents for cDNA synthesis

qPCR primers for norA and a housekeeping gene (e.g., gyrB, 16S rRNA)

SYBR Green or other fluorescent qPCR master mix

Real-time PCR instrument

Protocol:

Bacterial Culture and Treatment: Grow S. aureus to mid-log phase and expose the culture to

the test compound at a sub-inhibitory concentration for a defined period (e.g., 30-60

minutes). Include an untreated control.

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to

the manufacturer's instructions.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase and

random primers or gene-specific primers.

Quantitative Real-Time PCR (qPCR):
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Set up qPCR reactions containing the cDNA template, primers for norA or the

housekeeping gene, and the qPCR master mix.

Run the qPCR program on a real-time PCR instrument.

Data Analysis:

Determine the cycle threshold (Ct) values for both the norA gene and the housekeeping

gene in the treated and untreated samples.

Calculate the relative fold change in norA expression using the ΔΔCt method.

Data Presentation
Table 1: Effect of Efflux Pump Inhibitors on the Minimum Inhibitory Concentration (MIC) of NorA

Substrates against Staphylococcus aureus
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Table 2: Inhibitory Concentration (IC₅₀) of Efflux Pump Inhibitors on NorA-mediated Efflux

Inhibitor Assay Strain IC₅₀

NPI-1
Growth Inhibition with

Norfloxacin
MRSA 0.72 ± 0.08 µM[2]

IMP-2380
Ciprofloxacin

Potentiation
S. aureus JE2 18 nM

Reserpine EtBr Efflux Inhibition S. aureus ~10 µM
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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